molecular formula C9H16O3 B12647198 2-(3-methyloxetan-3-yl)tetrahydro-2H-pyran-4-ol

2-(3-methyloxetan-3-yl)tetrahydro-2H-pyran-4-ol

Cat. No.: B12647198
M. Wt: 172.22 g/mol
InChI Key: XFAQLXIPTJIBOJ-UHFFFAOYSA-N
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Description

2-(3-Methyloxetan-3-yl)tetrahydro-2H-pyran-4-ol is an organic compound that features a unique structure combining an oxetane ring and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyloxetan-3-yl)tetrahydro-2H-pyran-4-ol can be achieved through several methods. One common approach involves the hydrogenation of 2,5-dihydropyran using hydrogen gas and a suitable catalyst such as platinum or silver . Another method includes the reaction of alcohols with 3,4-dihydropyran in the presence of p-toluenesulfonic acid in dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using continuous flow reactors. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyloxetan-3-yl)tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

2-(3-Methyloxetan-3-yl)tetrahydro-2H-pyran-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-methyloxetan-3-yl)tetrahydro-2H-pyran-4-ol involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyloxetan-3-yl)tetrahydro-2H-pyran-4-ol is unique due to its combination of an oxetane ring and a tetrahydropyran ring, which imparts distinct chemical and physical properties. This dual-ring structure makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-(3-methyloxetan-3-yl)oxan-4-ol

InChI

InChI=1S/C9H16O3/c1-9(5-11-6-9)8-4-7(10)2-3-12-8/h7-8,10H,2-6H2,1H3

InChI Key

XFAQLXIPTJIBOJ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)C2CC(CCO2)O

Origin of Product

United States

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